
(R)-Propranolol beta-D-glucuronide sodium salt
描述
®-Propranolol beta-D-glucuronide sodium salt is a derivative of propranolol, a non-selective beta-adrenergic receptor antagonist. This compound is formed by the conjugation of propranolol with glucuronic acid, resulting in a glucuronide metabolite. The sodium salt form enhances its solubility in aqueous solutions, making it suitable for various research and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Propranolol beta-D-glucuronide sodium salt typically involves the following steps:
Glucuronidation Reaction: Propranolol is reacted with glucuronic acid in the presence of a suitable catalyst to form propranolol glucuronide.
Formation of Sodium Salt: The propranolol glucuronide is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure sodium salt form.
Types of Reactions:
Oxidation: ®-Propranolol beta-D-glucuronide sodium salt can undergo oxidation reactions, particularly at the aromatic ring.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride.
Nucleophiles: Such as hydroxide ions or amines.
Major Products:
Oxidation Products: Include hydroxylated derivatives.
Reduction Products: Include reduced forms of the aromatic ring.
Substitution Products: Include substituted aromatic derivatives.
科学研究应用
Pharmacokinetics
The pharmacokinetic profile of (R)-propranolol beta-D-glucuronide sodium salt is essential for understanding the metabolism and excretion of propranolol. Studies indicate that glucuronidation is a significant metabolic pathway for propranolol, affecting its bioavailability. For instance, research shows that after oral administration, the cumulative excretion percentages in urine for (S)- and (R)-propranolol glucuronides were 14.7% and 7.68%, respectively, highlighting a stereoselective elimination process .
The glucuronidation process is mediated by various UDP-glucuronosyltransferases (UGTs), with specific enzymes displaying different affinities for the enantiomers of propranolol. For example, UGT1A7, UGT1A9, and UGT2A1 preferentially glucuronidate (S)-propranolol, while UGT1A10 shows a preference for (R)-propranolol . This stereoselectivity can impact the overall therapeutic outcomes in patients, making it essential for clinicians to consider these metabolic differences when prescribing propranolol.
Clinical Research
In clinical research, this compound serves as a valuable biomarker for studying the pharmacodynamics of propranolol. Its concentration in plasma and urine can provide insights into the drug's efficacy and safety. For example, research has demonstrated that the area under the plasma concentration-time curve (AUC) for propranolol glucuronide significantly exceeds that of propranolol itself after oral dosing, suggesting that glucuronidation substantially contributes to the drug's overall exposure .
Moreover, studies have utilized this metabolite to investigate potential drug-drug interactions. The presence of other medications can alter the glucuronidation process, affecting the levels of this compound in circulation. Understanding these interactions is crucial for optimizing treatment regimens and minimizing adverse effects.
Drug Interactions
The role of this compound in drug interactions is particularly relevant in polypharmacy scenarios. The glucuronidation pathway can be influenced by co-administered drugs that inhibit or induce UGT enzymes. For instance, certain non-steroidal anti-inflammatory drugs (NSAIDs) and antibiotics have been shown to affect the metabolism of propranolol by modulating UGT activity .
This interaction underscores the importance of monitoring patients on multiple medications to avoid potential toxicity or therapeutic failure due to altered levels of propranolol or its metabolites.
Therapeutic Monitoring
Therapeutic drug monitoring (TDM) of this compound can enhance patient care by ensuring optimal dosing strategies. By measuring the levels of this metabolite, healthcare providers can assess whether patients are achieving therapeutic concentrations of propranolol. This approach is especially beneficial in populations with variable metabolism due to genetic polymorphisms affecting UGT enzymes .
Data Table: Pharmacokinetic Parameters
Parameter | (S)-Propranolol Glucuronide | (R)-Propranolol Glucuronide |
---|---|---|
Cumulative Excretion (%) | 14.7 ± 2.46 | 7.68 ± 1.60 |
Elimination Half-Life (h) | 3.56 ± 0.73 | 2.45 ± 0.50 |
Time to Peak Concentration (h) | 2.21 ± 0.45 | 1.75 ± 0.33 |
作用机制
The mechanism of action of ®-Propranolol beta-D-glucuronide sodium salt involves its interaction with beta-adrenergic receptors. As a glucuronide metabolite, it is primarily involved in the detoxification and excretion of propranolol. The compound is transported to the liver, where it undergoes further metabolism and is eventually excreted in the urine.
Molecular Targets and Pathways:
Beta-Adrenergic Receptors: The primary targets of propranolol and its metabolites.
Glucuronidation Pathway: Involves the enzyme UDP-glucuronosyltransferase, which catalyzes the conjugation of glucuronic acid to propranolol.
相似化合物的比较
Propranolol: The parent compound, a non-selective beta-adrenergic receptor antagonist.
Propranolol Hydrochloride: A commonly used salt form of propranolol.
Propranolol Sulfate: Another metabolite of propranolol.
Uniqueness: ®-Propranolol beta-D-glucuronide sodium salt is unique due to its enhanced solubility and stability, making it suitable for various research applications. Its formation as a glucuronide metabolite also provides insights into the metabolic pathways of propranolol, which is crucial for understanding its pharmacokinetics and therapeutic effects.
生物活性
(R)-Propranolol beta-D-glucuronide sodium salt is a significant metabolite of propranolol, a well-known non-selective beta-adrenergic receptor antagonist. This compound is formed through the glucuronidation of propranolol, primarily facilitated by UDP-glucuronosyltransferase (UGT) enzymes. Understanding its biological activity is crucial for elucidating the pharmacokinetics and therapeutic effects of propranolol, especially in the context of drug metabolism and potential clinical applications.
- Molecular Formula : C22H28NNaO8
- Molecular Weight : 457.45 g/mol
- Solubility : Soluble in methanol and water due to its sodium salt form, which enhances its aqueous solubility.
Structure
The compound features a glucuronic acid moiety linked to the propranolol structure, which is essential for its biological function and metabolism.
This compound primarily acts as a metabolite of propranolol, contributing to its pharmacological effects through:
- Beta-Adrenergic Receptor Interaction : Although it is less active than propranolol itself, it can still interact with beta-adrenergic receptors, influencing cardiovascular responses and other physiological functions.
- Detoxification Pathway : The glucuronidation process aids in the detoxification and excretion of propranolol, making it an essential part of its metabolic pathway .
Enzymatic Pathways
The formation of (R)-Propranolol beta-D-glucuronide involves several UGT isoforms, notably UGT1A7, UGT1A9, UGT1A10, and UGT2A1. These enzymes catalyze the conjugation of glucuronic acid to propranolol, facilitating its solubility and elimination from the body .
Absorption and Distribution
The pharmacokinetics of this compound reflect its role as a metabolite:
- Absorption : Following administration of propranolol, the glucuronide metabolite is formed in the liver and subsequently enters systemic circulation.
- Distribution : Due to its increased solubility as a sodium salt, (R)-Propranolol beta-D-glucuronide can be distributed more effectively in biological systems compared to its parent compound.
Excretion
The primary route of excretion for (R)-Propranolol beta-D-glucuronide is renal, with metabolites being eliminated through urine. This process is crucial for maintaining drug levels within therapeutic ranges and preventing toxicity.
Clinical Implications
Research indicates that variations in UGT enzyme activity can significantly affect the metabolism of propranolol and its glucuronide metabolites. For instance:
- A study demonstrated that genetic polymorphisms in UGT enzymes can lead to altered pharmacokinetic profiles in patients taking propranolol, impacting therapeutic efficacy and safety .
- Another investigation highlighted the role of (R)-Propranolol beta-D-glucuronide in assessing drug interactions and potential adverse effects when co-administered with other medications .
Comparative Studies
Comparative studies between (R)-Propranolol beta-D-glucuronide and other metabolites such as propranolol sulfate have shown differences in their pharmacological profiles. While both metabolites contribute to the overall therapeutic effects of propranolol, their distinct mechanisms suggest varying implications for drug interactions and side effects .
Research Applications
This compound serves multiple roles in scientific research:
常见问题
Basic Research Questions
Q. What are the recommended analytical methods for characterizing (R)-Propranolol beta-D-glucuronide sodium salt in biological matrices?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for quantification and structural confirmation. Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is critical for verifying stereochemical integrity, particularly the beta-D-glucuronide linkage and (R)-propranolol configuration. For metabolite identification, employ enzymatic hydrolysis (e.g., β-glucuronidase) to confirm glucuronide cleavage .
Q. How can researchers ensure stability of this compound during experimental workflows?
- Methodological Answer : Store the compound at -20°C in anhydrous conditions to prevent hydrolysis. For in vitro studies, prepare fresh solutions in phosphate-buffered saline (pH 7.4) and avoid freeze-thaw cycles. Monitor degradation via UV-Vis spectroscopy (λ = 270–290 nm) or LC-MS to detect free propranolol or glucuronic acid byproducts .
Q. What experimental models are suitable for studying the solubility and partitioning behavior of this compound?
- Methodological Answer : Use shake-flask assays with octanol-water systems to determine logP values. For aqueous solubility, employ dynamic light scattering (DLS) in simulated physiological buffers. Advanced models include Caco-2 cell monolayers to assess intestinal permeability and hepatic microsomal stability assays to predict metabolic turnover .
Advanced Research Questions
Q. How does this compound modulate beta2-adrenergic receptor (beta2-AR) activity compared to the parent drug?
- Methodological Answer : Conduct radioligand binding assays using [3H]-propranolol to compare affinity (Kd) between the glucuronide and parent compound. Use surface plasmon resonance (SPR) to study allosteric interactions, as the glucuronide moiety may induce conformational changes in beta2-AR’s extracellular domain. Functional assays (e.g., cAMP inhibition) in HEK293 cells transfected with beta2-AR can quantify antagonistic potency .
Q. What strategies resolve contradictions in reported metabolic pathways for this compound?
- Methodological Answer : Perform interspecies comparisons using hepatocyte cultures (human vs. rodent) to identify species-specific UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A9/2B7). Combine CRISPR-edited UGT knockout cell lines with stable isotope tracing (13C-glucuronic acid) to map metabolic flux. Address discrepancies in urinary vs. biliary excretion using perfused liver models .
Q. How can researchers design experiments to assess the stereochemical impact of the (R)-enantiomer in glucuronide conjugation?
- Methodological Answer : Synthesize enantiopure (R)- and (S)-propranolol glucuronides via enzymatic catalysis (e.g., UGT1A10) and compare their pharmacokinetic profiles using chiral HPLC. In vivo studies in knock-in mice expressing human UGTs can clarify enantioselective clearance. Molecular dynamics simulations of beta2-AR binding pockets may reveal stereospecific interactions .
Q. What experimental approaches validate the environmental toxicity of this compound in aquatic systems?
- Methodological Answer : Use OECD Test Guideline 211 (Daphnia magna reproduction assay) with LC-MS quantification to determine EC50 values. Adjust toxicity thresholds for salt forms by applying a correction factor (e.g., multiply NOEC by 1.14 for molecular weight equivalence to free acid). Pair with biodegradation studies under aerobic/anaerobic conditions to assess persistence .
Q. How do formulation variables affect the stability of this compound in drug delivery systems?
- Methodological Answer : Optimize encapsulation efficiency in poly(ε-caprolactone) microspheres using emulsion-solvent evaporation. Monitor drug release via Franz diffusion cells with synthetic membranes. Stability-indicating assays (e.g., Arrhenius kinetics at 4°C, 25°C, 40°C) can predict shelf-life under accelerated conditions .
属性
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO8.Na/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28;/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28);/q;+1/p-1/t14-,17+,18+,19-,20+,22-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKYDLRSXKTYLZ-ABDGRLCTSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@H](COC1=CC=CC2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28NNaO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858344 | |
Record name | Sodium (2R)-1-[(naphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-yl beta-D-glucopyranosiduronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87102-70-3 | |
Record name | Sodium (2R)-1-[(naphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-yl beta-D-glucopyranosiduronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。